N-(4-Cyanooxan-4-yl)-2-(4-propan-2-ylsulfonylphenyl)acetamide
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Description
Molecular Structure Analysis
The molecular structure of N-(4-Cyanooxan-4-yl)-2-(4-propan-2-ylsulfonylphenyl)acetamide reveals a complex arrangement of atoms. The central acetamide group is connected to a substituted phenyl ring, which, in turn, bears a sulfonyl group. The cyanooxan-4-yl moiety adds further complexity to the structure. Understanding the spatial arrangement of these functional groups is essential for predicting its behavior and interactions .
Chemical Reactions Analysis
This compound may participate in various chemical reactions due to its functional groups. Potential reactions include hydrolysis, nucleophilic substitutions, and condensations. Researchers have explored its reactivity under different conditions, shedding light on its versatility .
Mechanism of Action
The precise mechanism of action for N-(4-Cyanooxan-4-yl)-2-(4-propan-2-ylsulfonylphenyl)acetamide depends on its intended use. It could act as an enzyme inhibitor, a ligand for receptors, or even exhibit antimicrobial properties. Further studies are necessary to elucidate its specific targets and pathways .
properties
IUPAC Name |
N-(4-cyanooxan-4-yl)-2-(4-propan-2-ylsulfonylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4S/c1-13(2)24(21,22)15-5-3-14(4-6-15)11-16(20)19-17(12-18)7-9-23-10-8-17/h3-6,13H,7-11H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGEJEMGNEJDPGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2(CCOCC2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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